![molecular formula C21H18O4 B13437019 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B13437019.png)
2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone
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Overview
Description
2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two hydroxyphenyl groups and one methoxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone typically involves the condensation of 4-hydroxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the condensation process.
Catalyst: Acidic or basic catalysts can be used to promote the reaction. Common catalysts include sulfuric acid or sodium hydroxide.
Solvent: The reaction is often carried out in an organic solvent such as ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or bromine are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar structure but lacks the hydroxy and methoxy groups.
4-Methoxybenzophenone: Contains a methoxy group but lacks the hydroxy groups.
Bisphenol A: Contains two hydroxyphenyl groups but lacks the methoxy group.
Uniqueness
2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties
Biological Activity
2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone, also known by its CAS number 153777-97-0, is a compound that has garnered attention for its potential biological activities. With a molecular formula of C21H18O4 and a molecular weight of 334.372 g/mol, this compound is structurally significant due to its dual hydroxyl and methoxy substitutions. This article aims to explore the biological activity of this compound through various studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The structure of this compound consists of two para-hydroxyphenyl groups and one para-methoxyphenyl group attached to a central ethanone moiety. This configuration is believed to influence its interactions with biological targets.
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 153777-97-0 |
Molecular Formula | C21H18O4 |
Molecular Weight | 334.372 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with estrogen receptors (ERs). Research indicates that compounds with similar structures can act as either agonists or antagonists of ERs, which are critical in regulating various physiological processes.
Estrogenic Activity
Studies have shown that compounds with hydroxyl groups can exhibit estrogenic activity by binding to ERs and modulating gene expression. For instance, it has been noted that certain triphenylethylenes, which share structural similarities with our compound, demonstrate significant estrogenic activity in MCF-7 breast cancer cells . The presence of the methoxy group may further enhance or modify this activity.
Biological Evaluations
Several studies have evaluated the biological activities of related compounds and their implications for cancer therapy:
- Antiproliferative Effects : Research indicates that compounds similar to this compound can inhibit the growth of cancer cell lines such as MDA-MB-231 and MCF-7. For example, derivatives with similar structures have shown IC50 values in the micromolar range against these cell lines .
- Mechanistic Insights : One study highlighted that certain derivatives could completely inhibit estradiol-stimulated ERE luciferase activity at concentrations as low as 100 nM. This suggests a strong antagonistic potential against estrogen-mediated pathways .
Case Studies
- Case Study on MCF-7 Cells : In a study examining the effects of hydroxylated compounds on MCF-7 cells, it was found that certain derivatives exhibited potent antagonistic effects on estrogen signaling pathways. The structural modifications influenced their binding affinity and biological efficacy .
- Comparative Study : A comparative analysis between various bisphenolic compounds revealed that those with additional methoxy groups exhibited enhanced antiproliferative properties against multiple cancer cell lines, suggesting a structure-activity relationship that could be leveraged for therapeutic development .
Properties
Molecular Formula |
C21H18O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,2-bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C21H18O4/c1-25-19-12-6-16(7-13-19)21(24)20(14-2-8-17(22)9-3-14)15-4-10-18(23)11-5-15/h2-13,20,22-23H,1H3 |
InChI Key |
IWKCFWXAHMYQOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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